molecular formula C19H22F2N4 B5319990 (2R,3S,6R)-3-(3,5-difluorophenyl)-5-(1H-imidazol-5-ylmethyl)-1,5-diazatricyclo[5.2.2.02,6]undecane

(2R,3S,6R)-3-(3,5-difluorophenyl)-5-(1H-imidazol-5-ylmethyl)-1,5-diazatricyclo[5.2.2.02,6]undecane

Cat. No.: B5319990
M. Wt: 344.4 g/mol
InChI Key: RYJJYCCBKZXZAI-GUDVDZBRSA-N
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Description

The compound (2R,3S,6R)-3-(3,5-difluorophenyl)-5-(1H-imidazol-5-ylmethyl)-1,5-diazatricyclo[5.2.2.02,6]undecane is a complex organic molecule with potential applications in various scientific fields. This compound features a unique tricyclic structure with multiple functional groups, including a difluorophenyl group and an imidazolylmethyl group, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

(2R,3S,6R)-3-(3,5-difluorophenyl)-5-(1H-imidazol-5-ylmethyl)-1,5-diazatricyclo[5.2.2.02,6]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N4/c20-14-5-13(6-15(21)7-14)17-10-25(9-16-8-22-11-23-16)18-12-1-3-24(4-2-12)19(17)18/h5-8,11-12,17-19H,1-4,9-10H2,(H,22,23)/t17-,18-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJJYCCBKZXZAI-GUDVDZBRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3C2C(CN3CC4=CN=CN4)C5=CC(=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H]3[C@H]2[C@H](CN3CC4=CN=CN4)C5=CC(=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,6R)-3-(3,5-difluorophenyl)-5-(1H-imidazol-5-ylmethyl)-1,5-diazatricyclo[5.2.2.02,6]undecane typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.

    Introduction of the difluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction, where a suitable difluorophenyl halide reacts with a nucleophile.

    Attachment of the imidazolylmethyl group: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, using an imidazole derivative and a suitable coupling partner.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,6R)-3-(3,5-difluorophenyl)-5-(1H-imidazol-5-ylmethyl)-1,5-diazatricyclo[5.2.2.02,6]undecane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

(2R,3S,6R)-3-(3,5-difluorophenyl)-5-(1H-imidazol-5-ylmethyl)-1,5-diazatricyclo[522

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe for studying biological processes, particularly those involving its functional groups.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which (2R,3S,6R)-3-(3,5-difluorophenyl)-5-(1H-imidazol-5-ylmethyl)-1,5-diazatricyclo[5.2.2.02,6]undecane exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,6R)-3-(3,5-dichlorophenyl)-5-(1H-imidazol-5-ylmethyl)-1,5-diazatricyclo[5.2.2.02,6]undecane: Similar structure but with chlorine atoms instead of fluorine.

    (2R,3S,6R)-3-(3,5-dibromophenyl)-5-(1H-imidazol-5-ylmethyl)-1,5-diazatricyclo[5.2.2.02,6]undecane: Similar structure but with bromine atoms instead of fluorine.

Uniqueness

The presence of the difluorophenyl group in (2R,3S,6R)-3-(3,5-difluorophenyl)-5-(1H-imidazol-5-ylmethyl)-1,5-diazatricyclo[5.2.2.02,6]undecane imparts unique chemical properties, such as increased electronegativity and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets.

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